molecular formula C14H15N9O2S B11497383 [1,3,5]Triazine-2,4-diamine, 6-(1-benzo[1,3]dioxol-5-yl-1H-tetrazol-5-ylsulfanylmethyl)-N,N-dimethyl-

[1,3,5]Triazine-2,4-diamine, 6-(1-benzo[1,3]dioxol-5-yl-1H-tetrazol-5-ylsulfanylmethyl)-N,N-dimethyl-

Cat. No.: B11497383
M. Wt: 373.40 g/mol
InChI Key: IWDJIHXCZRVMEE-UHFFFAOYSA-N
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Description

6-({[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms and three carbon atoms

Preparation Methods

The synthesis of 6-({[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps. One common synthetic route includes the Pd-catalyzed C-N cross-coupling reaction. This method involves the use of palladium catalysts to facilitate the formation of carbon-nitrogen bonds. The reaction conditions often include the use of tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as ligands, with cesium carbonate (Cs2CO3) as the base .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-({[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-({[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit glycogen synthase kinase-3 beta (GSK-3β), a key enzyme involved in various cellular processes . By inhibiting GSK-3β, the compound can modulate signaling pathways that regulate cell proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

When compared to other similar compounds, 6-({[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE stands out due to its unique structural features and biological activities. Similar compounds include:

Properties

Molecular Formula

C14H15N9O2S

Molecular Weight

373.40 g/mol

IUPAC Name

6-[[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]sulfanylmethyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C14H15N9O2S/c1-22(2)13-17-11(16-12(15)18-13)6-26-14-19-20-21-23(14)8-3-4-9-10(5-8)25-7-24-9/h3-5H,6-7H2,1-2H3,(H2,15,16,17,18)

InChI Key

IWDJIHXCZRVMEE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)CSC2=NN=NN2C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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